molecular formula C10H7F7S B6307272 Benzyl perfluoroisopropyl sulfide, 95% CAS No. 68409-03-0

Benzyl perfluoroisopropyl sulfide, 95%

Cat. No. B6307272
CAS RN: 68409-03-0
M. Wt: 292.22 g/mol
InChI Key: ATADJGHBRXPUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl perfluoroisopropyl sulfide (95%) is a synthetic chemical compound used in a variety of laboratory experiments and applications. It is a colorless, odorless, and volatile liquid with a boiling point of approximately 108°C. Benzyl perfluoroisopropyl sulfide is an important reagent in organic synthesis, and has been used in a wide range of studies, including biochemical and physiological research. In

Mechanism of Action

Benzyl perfluoroisopropyl sulfide (95%) acts as a surfactant, which means it reduces the surface tension of water and other liquids. This property allows it to act as a solubilizer, which helps to dissolve other compounds in aqueous solutions. It also acts as a stabilizer, which helps maintain the stability of aqueous solutions and prevents the formation of foam.
Biochemical and Physiological Effects
Benzyl perfluoroisopropyl sulfide (95%) has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been observed to have an anti-inflammatory effect, and has been used in the treatment of skin conditions such as eczema and psoriasis. It has also been found to have an antioxidant effect, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Benzyl perfluoroisopropyl sulfide (95%) has several advantages for laboratory experiments. It is a colorless and odorless liquid, making it easy to work with. It is also non-toxic and non-flammable, making it safe to handle and store. Additionally, it is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, it is a volatile liquid, which can make it difficult to work with. It also has a relatively low boiling point, which can make it difficult to distill.

Future Directions

There are several potential future directions for the use of benzyl perfluoroisopropyl sulfide (95%). It has been used in the development of new pharmaceuticals and medical treatments, and further research could lead to the discovery of new applications for this compound. It could also be used as a protective coating for surfaces, such as medical instruments, to prevent the growth of bacteria and other microorganisms. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound.

Scientific Research Applications

Benzyl perfluoroisopropyl sulfide (95%) has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a reagent in organic synthesis, as a solvent for organic compounds, and as a protective coating for surfaces. It has also been used to study the effects of environmental pollutants on human health.

properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropan-2-ylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F7S/c11-8(9(12,13)14,10(15,16)17)18-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATADJGHBRXPUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl bromide, 16.76 g (0.098 mol), was added dropwise at 25° to a solution of 0.098 mole of tris(dimethylamino)sulfonium 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethanethiolate (prepared as in Example 12) in 125 mL of acetonitrile. The reaction mixture was stirred for 18 h and then poured into 500 mL of ice-water. The aqueous mixture was extracted with ether, and the ether extracts were washed with water, dried (MgSO4) and distilled to give 21.31 g (75% yield) of benzyl heptafluoroisopropyl sulfide as a pale yellow liquid: bp 70°-71° (10 mm); 1H NMR (CDCl3) δ4.09 ppm (s, 2H) and 7.27 ppm (s, 5H); 19F NMR (CDCl3) δ-75.2 ppm (d, J=11 Hz, 6F) and -162.6 ppm (septet, J=11 Hz, 1F). Anal. Calcd. for C10H7F7S: C, 41.10; H, 2.41; F, 45.51. Found: C, 40.89; H, 2.45; F, 45.27.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethanethiolate
Quantity
0.098 mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.